Brigatinib, also known as AP26113, is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It was developed to overcome resistance mechanisms associated with first- and second-generation ALK inhibitors. The compound has shown significant efficacy in preclinical models, particularly in treating non-small cell lung cancer (NSCLC) characterized by ALK mutations or rearrangements. Brigatinib is administered orally and has been approved for clinical use in several jurisdictions.
Brigatinib was synthesized by ARIAD Pharmaceuticals, which later became part of Takeda Pharmaceutical Company. It falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit ALK and EGFR pathways involved in cancer cell proliferation. Its chemical structure is distinct from other ALK inhibitors like crizotinib and ceritinib, providing a unique mechanism of action against resistant cancer cells.
The synthesis of Brigatinib involves several key steps:
The synthesis pathway has been optimized to enhance yield and reduce reaction times, making it feasible for large-scale production .
Brigatinib's molecular formula is C22H25N7O2P, with a molecular weight of approximately 410.45 g/mol. It features a complex structure that includes a pyrimidine core with various substituents that contribute to its binding affinity for the ALK kinase domain.
Crystallographic studies have confirmed the binding mode of Brigatinib within the ALK active site, revealing insights into its mechanism of action .
Brigatinib undergoes various chemical reactions during its synthesis:
These reactions are carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product identity and purity .
Brigatinib exerts its therapeutic effects primarily through inhibition of ALK signaling pathways. Upon administration:
This mechanism highlights its role as a second-line treatment option for patients who have developed resistance to first-generation ALK inhibitors.
Brigatinib is primarily used in oncology:
Its development represents a significant advancement in targeted cancer therapies, particularly for patients with specific genetic alterations .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3